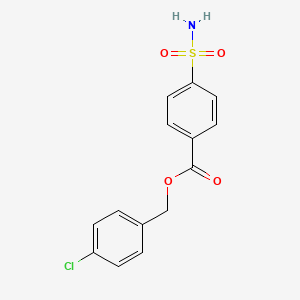![molecular formula C21H20N2O3S B4410961 N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide
描述
N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide, commonly known as BAY 11-7082, is a synthetic molecule that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of the NF-κB pathway, a signaling pathway that regulates many cellular processes, including inflammation, immune response, and cell proliferation. In
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. This compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in the pathogenesis of these diseases. In cancer, NF-κB promotes tumor cell survival and proliferation, and its inhibition by BAY 11-7082 has been shown to induce apoptosis and inhibit tumor growth. In inflammation and autoimmune diseases, NF-κB promotes the production of pro-inflammatory cytokines, and its inhibition by BAY 11-7082 has been shown to reduce inflammation and improve disease outcomes.
作用机制
BAY 11-7082 exerts its pharmacological effects by inhibiting the activation of the NF-κB pathway. This compound binds to the cysteine residue of the NF-κB essential modulator (NEMO) protein, which is a crucial component of the NF-κB pathway. This binding prevents the phosphorylation and degradation of the inhibitor of κB (IκB) protein, which in turn prevents the translocation of NF-κB from the cytoplasm to the nucleus. As a result, the expression of NF-κB target genes, including those involved in inflammation and cell survival, is inhibited.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune diseases, BAY 11-7082 reduces the production of pro-inflammatory cytokines and chemokines and inhibits the activation of immune cells. Additionally, this compound has been shown to have antioxidant and anti-angiogenic effects.
实验室实验的优点和局限性
BAY 11-7082 is a potent and specific inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. This compound has been extensively used in vitro and in vivo to investigate the molecular mechanisms of NF-κB activation and its downstream effects. However, the use of BAY 11-7082 in lab experiments has some limitations. This compound has poor solubility in water, which limits its use in aqueous solutions. Additionally, BAY 11-7082 has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results.
未来方向
BAY 11-7082 has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in various diseases. In cancer, this compound is being investigated as a potential adjuvant therapy to enhance the efficacy of chemotherapy and radiation therapy. In inflammation and autoimmune diseases, BAY 11-7082 is being studied as a potential treatment to reduce inflammation and improve disease outcomes. Additionally, the development of more potent and specific NF-κB inhibitors is an area of active research. The identification of new targets in the NF-κB pathway and the development of new delivery systems for BAY 11-7082 may also expand its therapeutic applications.
属性
IUPAC Name |
4-(ethylsulfonylamino)-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-27(25,26)23-18-14-12-17(13-15-18)21(24)22-20-11-7-6-10-19(20)16-8-4-3-5-9-16/h3-15,23H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRAVONIOBMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-cyano-2-fluoro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410885.png)
![3-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410893.png)
![N-[2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4410900.png)
![N-cyclohexyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410915.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)
![2-methoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4410943.png)
amine hydrochloride](/img/structure/B4410953.png)
![4-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4410967.png)
![4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone](/img/structure/B4410975.png)
![1-methyl-4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4410979.png)

![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)